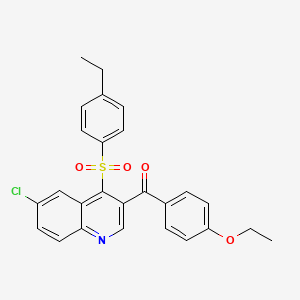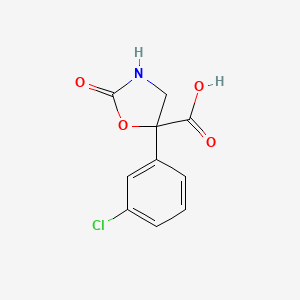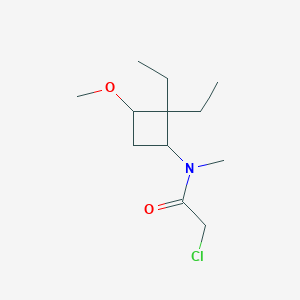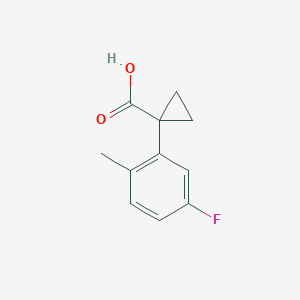
(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone” is a chemical compound with the molecular formula C26H22ClNO4S and a molecular weight of 479.98. It’s a quinoline derivative, which are nitrogen-containing bicyclic compounds widely found throughout nature in various forms .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The compound also contains sulfonyl, ethoxyphenyl, and chloro functional groups.Scientific Research Applications
Anticorrosive Applications
Quinoline derivatives demonstrate significant effectiveness as anticorrosive agents due to their ability to form stable chelating complexes with metallic surfaces. The high electron density of these compounds, aided by polar substituents like hydroxyl, methoxy, amino, and nitro groups, enables strong adsorption and protection of metals against corrosion. This application is crucial for prolonging the lifespan and maintaining the integrity of metal structures in various industries (Verma, Quraishi, & Ebenso, 2020).
Environmental Remediation
In the context of environmental science, quinoline derivatives are explored for their potential in treating organic pollutants present in industrial wastewater. The enzymatic treatment of such pollutants, sometimes recalcitrant in nature, is enhanced in the presence of redox mediators. These compounds increase the efficiency and range of substrates for degradation, indicating their significant role in future remediation technologies (Husain & Husain, 2007).
Pharmaceutical Implications
Quinoline and its derivatives have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. The combination of quinoline with sulfonamide groups has resulted in compounds with a broad range of biomedical applications. These quinoxaline sulfonamide hybrids, with their wide variety of pharmacological activities, represent a promising area for the development of new therapeutic agents (Irfan et al., 2021).
Analytical Chemistry
In the domain of analytical chemistry, quinoline derivatives serve as important tools. They are utilized in high-performance liquid chromatography (HPLC) for the analysis of basic drugs, showcasing good retention and peak shape for such compounds. This application is crucial for pharmaceutical analysis, forensic investigations, and the quality control of drugs (Flanagan, Harvey, & Spencer, 2001).
Future Directions
Quinoline derivatives have been utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They have shown potential as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-HIV agents . Therefore, there seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .
properties
IUPAC Name |
[6-chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO4S/c1-3-17-5-12-21(13-6-17)33(30,31)26-22-15-19(27)9-14-24(22)28-16-23(26)25(29)18-7-10-20(11-8-18)32-4-2/h5-16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULINAMWMQOOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625503.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2625504.png)

![5-[(4-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2625507.png)

![5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2625511.png)
![N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2625512.png)
![Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B2625513.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2625516.png)
![1-(2-Fluorophenyl)-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2625519.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2625520.png)

![N-(4-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2625525.png)